4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl-
Description
4-Thiazolidinones are a versatile class of heterocyclic compounds with a five-membered ring containing sulfur, nitrogen, and oxygen. The compound 4-thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- features a 4-chlorophenyl group at position 2 and a pyrazinyl (a six-membered aromatic ring with two nitrogen atoms) substituent at position 3 (Figure 1).
The 4-thiazolidinone core is known for its adaptability in drug design, enabling hybridization with diverse pharmacophores to enhance bioactivity . The pyrazinyl group, with its electron-deficient aromatic system, may facilitate π-π stacking interactions in biological targets, while the 4-chlorophenyl group contributes hydrophobicity and stability .
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-pyrazin-2-yl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-3-1-9(2-4-10)13-17(12(18)8-19-13)11-7-15-5-6-16-11/h1-7,13H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIWOZSFRKFEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396017 | |
| Record name | 4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89442-12-6 | |
| Record name | 4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- typically involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the formation of the thiazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to optimize the synthesis process. These methods aim to improve selectivity, reduce by-products, and enhance the overall efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Synthesis of 4-Thiazolidinone Derivatives
The synthesis of 4-thiazolidinone derivatives typically involves cyclocondensation reactions between thioketones and aldehydes or ketones. For example, the synthesis of sulfamethaoxazole incorporated 4-thiazolidinone hybrids has been reported, where various substituents were introduced to optimize biological activity against pathogens like Mycobacterium tuberculosis .
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of 4-thiazolidinone derivatives. For instance, compounds synthesized from the 4-thiazolidinone scaffold have shown promising activity against M. bovis and M. tuberculosis, with certain derivatives achieving over 90% inhibition at low concentrations .
Antidiabetic Activity
The antidiabetic potential of thiazolidinones is notable, particularly in their ability to lower blood glucose levels and improve insulin sensitivity. Research has indicated that specific derivatives can act as aldose reductase inhibitors, which play a crucial role in diabetic complications .
Anticancer Properties
Thiazolidinones have also been explored for their anticancer effects. Various derivatives have shown cytotoxic activity against different cancer cell lines, indicating their potential as chemotherapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinone derivatives are linked to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. This makes them candidates for treating conditions such as arthritis and other inflammatory diseases .
Case Study 1: Antitubercular Activity
A study synthesized a series of sulfamethaoxazole-4-thiazolidinone hybrids and evaluated their antitubercular activity against M. tuberculosis H37Ra. The results indicated that compounds with specific substituents on the aryl ring exhibited significant antimycobacterial activity (Table 1).
| Compound | MIC (µg/mL) | % Inhibition |
|---|---|---|
| 7d | 6.25 | 90 |
| 7g | 6.25 | 92 |
| 7i | 12.5 | 85 |
Case Study 2: Antidiabetic Evaluation
Research on thiazolidinone derivatives demonstrated their effectiveness in lowering blood glucose levels in diabetic models. For instance, N’-3-(alkyl/aryl substituted)-4-oxo-1,3-thiazolidin-2-yleidene showed significant antihyperglycemic activity in animal studies .
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell pathways to induce apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Thiazolidinone Core
Chlorophenyl Derivatives
- 3,3'-(1,2-Ethanediyl)bis[2-(4-chlorophenyl)-4-thiazolidinone] (C20H18Cl2N2O2S2): This dimeric derivative contains two 4-chlorophenyl groups linked via an ethanediyl bridge.
- 2-[(4-Chlorophenyl)imino]-5-[(2-fluorophenyl)methylene]-4-thiazolidinone: The imino and methylene groups introduce conjugated double bonds, altering electron distribution. The fluorophenyl substituent enhances electronegativity, which may improve metabolic stability compared to the pyrazinyl group .
Heterocyclic Substitutions
- 2-(Thiazole-2-ylamino)-5-(m-chlorophenylidene)-4-thiazolidinone: This derivative replaces pyrazinyl with a thiazole ring, known for its role in COX/LOX enzyme inhibition. The m-chlorophenylidene group enhances anti-inflammatory activity (IC50: ~10 µM for COX-1) .
Antitumor Activity
- Les-4369 (Pyrazoline-4-thiazolidinone hybrid): Features a dihydropyrazoline moiety and 4-chlorophenyl group, showing multi-target anticancer effects via apoptosis induction.
- Ciminalum-4-thiazolidinone hybrids: Hybridization with a ciminalum fragment (2-chloro-3-(4-nitrophenyl)-2-propenylidene) enhances antitumor activity by promoting oxidative stress in cancer cells. The pyrazinyl group’s nitrogen atoms could mimic nitro group effects but with reduced cytotoxicity .
Antiviral Activity
- 2',4'-Difluoro-4-hydroxybiphenyl-3-carboxylic acid(2-(2-fluorophenyl)-4-thiazolidinone-3-yl)amide: A HCV NS5B polymerase inhibitor (IC50: 48 µM). The pyrazinyl group in the target compound may improve binding to allosteric sites via nitrogen-mediated interactions, though direct comparisons require further study .
Enzyme Inhibition
- MMP-9 Inhibitors (e.g., 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides) :
These derivatives exhibit MMP-9 inhibition (EC50: 0.5–5 µM). The pyrazinyl group’s planar structure in the target compound may enhance binding to the S1' pocket of MMP-9, though hydrophobicity differences could affect potency .
Pharmacological and Physicochemical Properties
Molecular Weight and Solubility
Electronic Effects
- The pyrazinyl group’s electron-withdrawing nature increases the electrophilicity of the thiazolidinone carbonyl, enhancing reactivity with nucleophilic residues (e.g., cysteine in enzymes) .
Biological Activity
4-Thiazolidinones are a class of compounds recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound 4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- has garnered attention in recent research due to its promising pharmacological profiles. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound 4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- is characterized by the presence of a thiazolidinone ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The substitution of a chlorophenyl group at one position and a pyrazine moiety at another enhances its potential biological activity.
The synthesis typically involves cyclocondensation reactions involving thiazolidinone precursors and various aryl aldehydes, leading to derivatives with enhanced biological properties .
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds derived from 4-thiazolidinone exhibited effective activity against Mycobacterium tuberculosis strains, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.058 µg/mL . The presence of the 4-chlorophenyl group is believed to enhance this activity by improving the lipophilicity and bioavailability of the compounds.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 7d | 0.058 | Antimycobacterial |
| 7g | 0.22 | Antimycobacterial |
| 7i | 0.43 | Antimycobacterial |
Anticancer Activity
The anticancer potential of 4-thiazolidinones has been widely studied. Notably, derivatives containing the pyrazine moiety have shown potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). For instance, certain derivatives exhibited IC50 values in the range of 0.10–0.60 µM against MCF-7 cells, indicating strong cytotoxic effects .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 | 0.10 | Compound 29 |
| HCT116 | 0.05 | Compound 41 |
| A549 | 0.06 | Compound 37 |
The mechanism underlying the anticancer activity involves induction of apoptosis and cell cycle arrest. For example, certain thiazolidinone hybrids were shown to trigger G1 phase arrest in MCF-7 cells and inhibit CDK2 activity . Additionally, molecular docking studies suggest that these compounds can interact with DNA, stabilizing its inactive conformation and preventing replication.
Case Studies
- Antitubercular Activity : A study focused on sulfamethaoxazole incorporated thiazolidinones demonstrated significant antitubercular activity against M. tuberculosis with IC90 values ranging from 0.43 to 5.31 µg/mL . The compounds were non-cytotoxic at therapeutic concentrations.
- Cytotoxicity Evaluation : In vitro cytotoxicity assays revealed that many synthesized thiazolidinone derivatives exhibited low toxicity against normal human cell lines while maintaining high potency against cancer cells . This selectivity is crucial for developing safer therapeutic agents.
Q & A
Q. What are the standard synthetic protocols for preparing 4-thiazolidinone derivatives like 2-(4-chlorophenyl)-3-pyrazinyl-4-thiazolidinone?
The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid or its equivalents. For example, 3-(4-hydroxyphenyl)thiosemicarbazide can react with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux to form the thiazolidinone core . Modifications to the substituents (e.g., 4-chlorophenyl or pyrazinyl groups) are introduced via condensation with appropriate aldehydes or ketones. Optimization of reaction time (e.g., 2 hours) and solvent systems (e.g., DMF-ethanol for recrystallization) is critical for yield and purity .
Q. Which spectroscopic and analytical methods are most effective for characterizing 4-thiazolidinone derivatives?
- X-ray crystallography resolves stereochemistry and confirms molecular packing, as demonstrated for structurally related pyrazoline-thiazole hybrids .
- NMR spectroscopy (¹H/¹³C) identifies substituent patterns, particularly distinguishing hydrazone protons (δ 10–12 ppm) and thiazolidinone carbonyls (δ 165–175 ppm).
- Mass spectrometry (HRMS/ESI-MS) verifies molecular weight and fragmentation patterns .
Q. What are the common biological targets explored for 4-thiazolidinone derivatives?
These compounds exhibit broad pharmacological activity, including antimicrobial , anticancer , and anti-inflammatory effects. For instance, derivatives with 4-chlorophenyl groups have shown DNA-binding affinity, suggesting intercalation or groove-binding mechanisms in anticancer studies . Substituent variations (e.g., pyrazinyl vs. phenyl) significantly modulate activity .
Advanced Research Questions
Q. How can green chemistry techniques optimize the synthesis of 4-thiazolidinone derivatives?
Solvent-free reactions and heterogeneous catalysis reduce environmental impact. For example, β-cyclodextrin-SO₃H catalyzes thiazolidinone formation under microwave irradiation, achieving high yields (85–92%) without toxic solvents . Reflux in ethanol or water, instead of DMF, also aligns with green principles while maintaining reaction efficiency .
Q. What strategies resolve contradictions in biological activity data across 4-thiazolidinone derivatives?
Discrepancies often arise from stereochemical differences or assay conditions. For example:
- Stereochemistry : Cis-trans isomerism in cyclohexyl-substituted derivatives (e.g., atovaquone analogs) drastically alters bioactivity. X-ray crystallography and chiral HPLC are essential for characterization .
- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial testing) and use computational models (e.g., molecular docking) to correlate structural features with activity .
Q. What methodologies separate and characterize cis-trans isomers in thiazolidinone derivatives?
- Chromatography : Use chiral columns (e.g., Chiralpak® AD-H) with hexane-isopropanol mobile phases for baseline separation .
- Isomerization : Lewis acids (e.g., AlCl₃) convert cis to trans isomers via acid-catalyzed ring-opening/closure mechanisms, as shown in atovaquone synthesis .
- Crystallization : Selective crystallization in solvents like toluene isolates thermodynamically stable isomers .
Q. How can computational chemistry guide the design of 4-thiazolidinone derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
- Molecular Dynamics (MD) : Simulates DNA or protein binding to identify key interactions (e.g., hydrogen bonding with pyrazinyl groups) .
- QSAR Models : Correlate substituent parameters (e.g., Hammett σ) with biological data to prioritize synthetic targets .
Q. What are the challenges in scaling up thiazolidinone synthesis, and how are they addressed?
- Byproduct Formation : Multi-step reactions (e.g., Schiff base formation followed by cyclocondensation) require strict temperature control to minimize side products .
- Purification : Use recrystallization (DMF-ethanol) or flash chromatography for gram-scale purification. Industrial methods may employ continuous flow reactors to enhance reproducibility .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
